Glycidyl Palmitate

描述

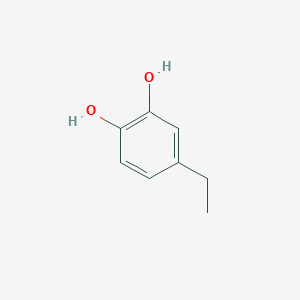

棕榈酸缩水甘油酯是由缩水甘油和棕榈酸形成的酯类。它属于缩水甘油酯家族,该家族以其由于存在环氧基而具有的反应性而闻名。 棕榈酸缩水甘油酯通常存在于加工食品和食用油中,在高温精炼过程中形成 .

作用机制

棕榈酸缩水甘油酯的主要作用机制涉及其环氧基团的反应性。该基团可以与生物分子(例如蛋白质和 DNA)中的亲核位点形成共价键。 这种反应性会导致这些分子的修饰,可能影响其功能并导致各种生物学效应 . 涉及的具体分子靶标和途径取决于暴露的具体环境和条件。

类似化合物:

硬脂酸缩水甘油酯: 另一种由缩水甘油和硬脂酸形成的缩水甘油酯。它具有相似的反应性和应用,但在脂肪酸成分方面有所不同。

棕榈酸缩水甘油酯的独特性: 棕榈酸缩水甘油酯由于其特定的脂肪酸成分棕榈酸而具有独特性,棕榈酸是一种饱和脂肪酸。这使其与含有不饱和脂肪酸的缩水甘油酯相比,具有独特的物理和化学性质。 其在棕榈油和其他植物油精炼过程中的形成使其在食品安全和工业加工方面特别相关 .

生化分析

Biochemical Properties

Glycidyl Palmitate is involved in the study of lipid modifications, particularly S-palmitoylation, which is important for membrane association and signaling processes . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

This compound, when introduced to cells, can influence cell function by altering the membrane affinity of proteins, thereby impacting cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of this compound involves the attachment of a diacylglyceryl moiety from phosphatidylglycerol onto the invariant cysteine of the lipobox, resulting in the formation of diacylglyceryl-prolipoprotein . This process is facilitated by the enzymes acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to undergo fast and intensive hydrolysis, indicating its stability and degradation over time

Metabolic Pathways

This compound is involved in the process of protein S-palmitoylation, a crucial metabolic pathway in many biological processes

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its interaction with proteins, altering their membrane affinity

Subcellular Localization

The subcellular localization of this compound is likely influenced by its role in protein S-palmitoylation, which alters the membrane affinity of proteins and directs them to specific compartments or organelles

准备方法

合成路线和反应条件: 棕榈酸缩水甘油酯可以通过缩水甘油与棕榈酸的酯化反应合成。 该反应通常需要催化剂,例如硫酸,并在受控的温度条件下进行,以确保酯键的形成而不会发生不希望的副反应 .

工业生产方法: 在工业环境中,棕榈酸缩水甘油酯通常在植物油精炼过程中产生。 油精炼脱臭步骤中使用的高温会导致缩水甘油酯(包括棕榈酸缩水甘油酯)的形成 . 该过程涉及在这些条件下单酰基甘油和二酰基甘油与缩水甘油的反应。

化学反应分析

反应类型: 棕榈酸缩水甘油酯会经历几种类型的化学反应,包括:

水解: 在水和酸或碱催化剂存在下,酯键可以发生水解,导致形成缩水甘油和棕榈酸。

常用试剂和条件:

水解: 通常使用盐酸或氢氧化钠作为催化剂。

环氧环开环: 常见的亲核试剂包括水、甲醇和氨,通常在温和的温度条件下进行.

主要形成的产物:

水解: 缩水甘油和棕榈酸。

环氧环开环: 根据亲核试剂的不同,产物可以包括甘油衍生物以及各种醇或胺.

科学研究应用

棕榈酸缩水甘油酯在科学研究中具有多种应用:

化学: 用作模型化合物来研究缩水甘油酯的行为及其反应。

生物学: 研究其对生物系统的潜在影响,特别是其与酶和细胞成分的相互作用。

相似化合物的比较

Glycidyl Stearate: Another glycidyl ester formed from glycidol and stearic acid. It shares similar reactivity and applications but differs in the fatty acid component.

Uniqueness of Glycidyl Palmitate: this compound is unique due to its specific fatty acid component, palmitic acid, which is a saturated fatty acid. This gives it distinct physical and chemical properties compared to glycidyl esters with unsaturated fatty acids. Its formation during the refining of palm oil and other vegetable oils also makes it particularly relevant in the context of food safety and industrial processing .

属性

IUPAC Name |

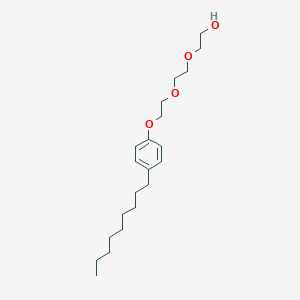

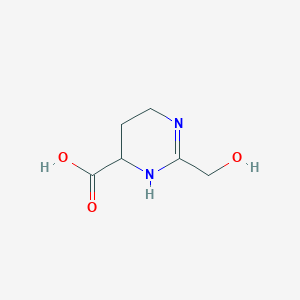

oxiran-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324377 | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-44-2 | |

| Record name | NSC406558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B136007.png)